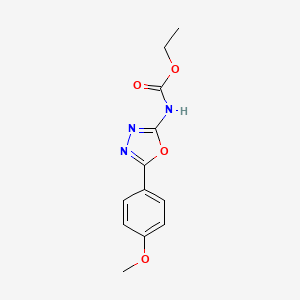![molecular formula C15H17N5 B12933838 N,N-Diethyl-4-(2H-[1,2,3]triazolo[4,5-b]pyridin-2-yl)aniline CAS No. 106671-77-6](/img/structure/B12933838.png)
N,N-Diethyl-4-(2H-[1,2,3]triazolo[4,5-b]pyridin-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2H-[1,2,3]Triazolo[4,5-b]pyridin-2-yl)-N,N-diethylaniline is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a diethylaniline moiety attached. This compound is part of a broader class of triazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-[1,2,3]Triazolo[4,5-b]pyridin-2-yl)-N,N-diethylaniline typically involves the annulation of the triazole ring to the pyridine ring. One common method involves the diazotization of 2,3-diaminopyridines or their N-substituted analogs . Another approach includes the reaction of 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes with cycloalkanones, acetylacetone, 1,3-cyclohexanediones, and malononitrile under reflux in acetic acid in the presence of pyrrolidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2H-[1,2,3]Triazolo[4,5-b]pyridin-2-yl)-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could lead to partially or fully reduced derivatives.
Applications De Recherche Scientifique
4-(2H-[1,2,3]Triazolo[4,5-b]pyridin-2-yl)-N,N-diethylaniline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(2H-[1,2,3]Triazolo[4,5-b]pyridin-2-yl)-N,N-diethylaniline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as phosphodiesterases, which play a role in various cellular processes . The compound binds to the active site of the enzyme, blocking its activity and thereby modulating the associated biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine scaffold but differ in the position of the nitrogen atoms.
Pyrazolo[4,3-b]pyridines: Another class of fused heterocycles with similar biological activities.
Uniqueness
4-(2H-[1,2,3]Triazolo[4,5-b]pyridin-2-yl)-N,N-diethylaniline is unique due to its specific substitution pattern and the presence of the diethylaniline moiety, which can influence its biological activity and chemical reactivity.
Propriétés
Numéro CAS |
106671-77-6 |
|---|---|
Formule moléculaire |
C15H17N5 |
Poids moléculaire |
267.33 g/mol |
Nom IUPAC |
N,N-diethyl-4-(triazolo[4,5-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C15H17N5/c1-3-19(4-2)12-7-9-13(10-8-12)20-17-14-6-5-11-16-15(14)18-20/h5-11H,3-4H2,1-2H3 |
Clé InChI |
COESAFTZJXUTBA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=CC=NC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


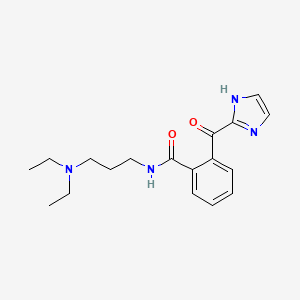
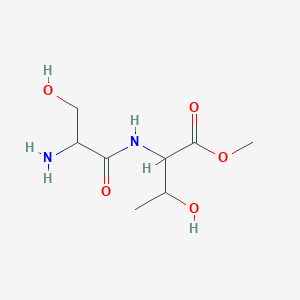

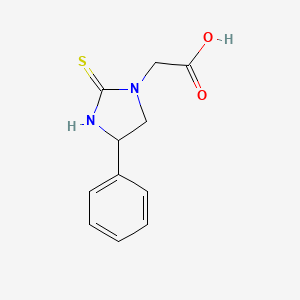
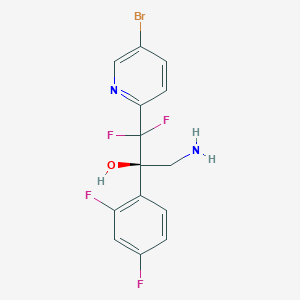
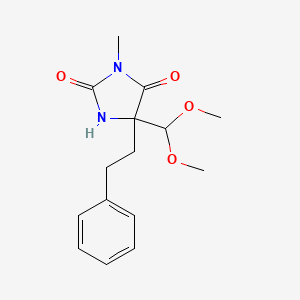
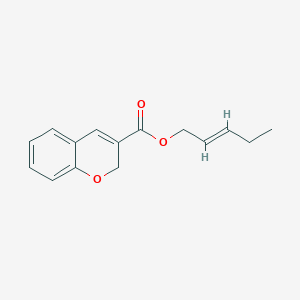
![6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12933809.png)

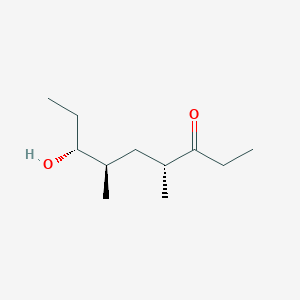

![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933830.png)
